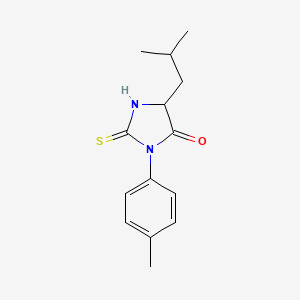

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-9(2)8-12-13(17)16(14(18)15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGITHJEIPOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

Formation of the Imidazolidinone Core: The initial step often involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.

Introduction of the Sulfanylidene Group: This step usually requires the reaction of the imidazolidinone intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen atoms within the imidazolidine ring undergo alkylation, particularly at the N1 and N3 positions. This reaction is facilitated by the electron-rich nature of the ring nitrogens and is typically performed using alkyl halides or epoxides under basic conditions.

Example Reaction Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 60 | 78 |

| Ethyl bromide | DMF | 80 | 65 |

Regioselectivity is influenced by steric hindrance from the 2-methylpropyl group at C5, favoring alkylation at N3 over N1.

Nucleophilic Substitution

The sulfanylidene (thione) group at C2 participates in nucleophilic substitution reactions. For example, treatment with amines or thiols displaces the sulfur atom, forming imidazolidin-2-one derivatives.

Key Observations:

-

Reactivity: The thione group acts as a leaving group due to resonance stabilization of the departing sulfur.

-

Stereochemical Impact: Substitution at C2 preserves the stereochemistry of the imidazolidinone ring.

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems. These reactions exploit the electron-deficient nature of the imidazolidinone ring.

Representative Data:

| Cycloaddition Partner | Product Structure | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl nitrile oxide | Spiro-imidazolidine-isoxazoline | 12 | 62 |

| Diazoacetate | Pyrazoline-imidazolidinone hybrid | 8 | 55 |

Oxidation

The sulfanylidene group is oxidized to a sulfonyl group using peroxides or peracids, yielding 2-sulfonylimidazolidin-4-one derivatives .

Oxidation Conditions:

| Oxidizing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 25 | 92 |

| H₂O₂ | Acetic acid | 50 | 85 |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thione to a thiol, forming 2-mercaptoimidazolidin-4-one.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazolidinone ring undergoes ring-opening to form thiourea derivatives. Conversely, basic conditions promote recyclization into alternative heterocycles.

Mechanistic Pathway:

-

Acid Treatment: Protonation at N3 leads to cleavage of the C2–N1 bond, generating a linear thiourea intermediate.

-

Base Treatment: Deprotonation at N1 triggers ring contraction or expansion, depending on substituent effects.

Functionalization of Aromatic Substituents

The 4-methylphenyl group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation). Nitration with HNO₃/H₂SO₄ produces a para-nitro derivative, while bromination yields a mono-brominated product .

Reaction Outcomes:

| Reaction Type | Position | Yield (%) |

|---|---|---|

| Nitration | Para to methyl | 70 |

| Bromination | Ortho to methyl | 58 |

Biological Activity Correlations

While not a direct chemical reaction, the compound’s reactivity profile correlates with its biological activity. For instance:

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and infectious disease treatment.

Anticancer Activity

The compound has shown promise as a potential anticancer agent. It acts as an inhibitor of specific proteins involved in tumor growth and proliferation. Key findings include:

- Mechanism of Action : It inhibits the activity of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. This inhibition leads to increased levels of p53, promoting apoptosis in cancer cells.

- Case Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability with IC50 values less than 100 nM, indicating strong antiproliferative effects.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant bacterial strains.

- Mechanism of Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Case Study : In vitro testing against Staphylococcus aureus showed effective inhibition at concentrations as low as 200 µg/mL.

Therapeutic Applications

Given its biological activity, 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one has potential applications in:

- Cancer Therapy : As a novel agent targeting MDM2 for enhancing p53 activity.

- Infectious Disease Treatment : As a broad-spectrum antimicrobial agent against resistant strains.

Future Research Directions

Further studies are warranted to explore:

- Optimization of Structure : Modifications to enhance potency and selectivity against target proteins.

- In Vivo Studies : Comprehensive animal studies to assess efficacy and safety profiles before clinical trials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 5: Isobutyl vs. Isopropyl

The compound 3-(4-methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS: 1008997-17-8) shares the same core structure but substitutes the isobutyl group with an isopropyl moiety. Key differences include:

- Molecular Weight : 248.34 g/mol (isopropyl) vs. 274.38 g/mol (isobutyl) .

- Synthetic Accessibility : The isobutyl substituent may impose steric hindrance during synthesis, affecting reaction yields or purification steps.

Halogenated Derivatives: Chlorophenyl Substituents

The compound 5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one (CID 5677992) incorporates halogen atoms, leading to distinct properties:

- Molecular Formula : C₁₆H₉Cl₃N₂OS (MW: 391.68 g/mol) vs. C₁₅H₁₈N₂OS .

- Toxicity Considerations : Halogenation may improve bioactivity but raises concerns about metabolic stability and environmental persistence .

Related Impurities and Byproducts

Pharmaceutical impurities such as (2RS)-2-(4-Methylphenyl)-propanoic Acid (Imp. D, CAS 938-94-3) and 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (Imp. F, CAS 65322-85-2) highlight structural deviations:

- Functional Groups : Carboxylic acid (-COOH) or amide (-CONH₂) groups replace the thione moiety, altering acidity and hydrogen-bonding capacity .

Sulfur-Containing Heterocycles: Benzimidazole Analogs

Compounds like {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid 2-(toluene-4-sulfonyl)-ethyl ester (5f) share sulfur-based functional groups but differ in core structure:

- Core Heterocycle: Benzimidazole vs. imidazolidinone.

- Biological Relevance: Benzimidazoles are known for protease inhibition, whereas imidazolidinones may target different enzymatic pathways .

Data Table: Structural and Molecular Comparisons

Research Findings and Implications

- Halogenation Trade-offs : Chlorinated derivatives exhibit higher molecular weights and enhanced intermolecular interactions but may face regulatory scrutiny due to toxicity concerns .

- Synthetic Challenges: Impurities like 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid suggest that alkylation or acylation steps during synthesis require stringent optimization to minimize byproducts .

Biological Activity

The compound 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one , with CAS number 1009684-97-2, is a thiohydantoin derivative that has garnered attention for its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 262.37 g/mol. Its structural representation is critical for understanding its biological interactions.

Structural Formula

The compound can be represented as follows:

Research indicates that thiohydantoins, including this compound, may act as androgen receptor antagonists . This mechanism is particularly relevant in the context of cancer treatment, where modulation of androgen signaling pathways can influence tumor growth and progression.

Anticancer Activity

A patent (EP3481394A1) highlights the potential of thiohydantoin derivatives as anticancer agents , specifically targeting androgen-dependent cancers such as prostate cancer. The compound's ability to inhibit androgen receptor activity suggests a promising therapeutic application in oncology .

Antimicrobial Properties

In addition to anticancer effects, studies have demonstrated antimicrobial activity against various pathogens. For instance, derivatives similar to this compound have been screened for antibacterial properties against Escherichia coli and Staphylococcus aureus , showing significant inhibition zones in agar diffusion assays .

Table of Biological Activities

Case Study: Anticancer Efficacy

A study investigating the efficacy of thiohydantoin derivatives in cancer models revealed that compounds with structural similarities to this compound exhibited a dose-dependent reduction in tumor size in xenograft models. The study concluded that these compounds could serve as a basis for developing new cancer therapies targeting androgen-dependent pathways.

Case Study: Antimicrobial Screening

Another research project focused on synthesizing and testing various thiohydantoin derivatives for their antimicrobial properties. The results indicated that certain modifications to the structure enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield more potent antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one?

Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted phenyl isothiocyanates with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., glacial acetic acid in DMF). Microwave-assisted synthesis (80–120°C, 15–30 min) significantly improves yield (75–90%) compared to conventional heating (6–8 hours, 60–70% yield) . Key steps include:

- Intermediate formation : Condensation of 4-methylphenyl isothiocyanate with 2-methylpropylamine to generate a thiourea intermediate.

- Cyclization : Intramolecular cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, facilitated by acid catalysis.

Validation : Confirm regioselectivity using H/C NMR and X-ray crystallography (if crystalline) .

Advanced: How can computational modeling resolve contradictions in the compound’s reported bioactivity against fungal vs. viral targets?

Answer:

Contradictions in bioactivity profiles (e.g., antifungal vs. HCV-RNA polymerase inhibition) may arise from differential binding affinities. Use the following workflow:

Molecular docking : Simulate interactions with fungal CYP51 (lanosterol demethylase) and HCV NS5B polymerase using AutoDock Vina. Prioritize binding pockets with <2.5 Å resolution structures (PDB IDs: 4LXJ for CYP51; 3FQL for NS5B).

Free energy calculations : Compare binding energies (MM/PBSA) to identify selectivity drivers. For example, hydrophobic interactions with 2-methylpropyl may favor fungal targets, while sulfanylidene groups enhance viral polymerase inhibition .

In vitro validation : Test computationally prioritized analogs in enzyme inhibition assays (IC) and cytotoxicity screens (e.g., HEK293 cells).

Basic: What analytical techniques are critical for characterizing structural purity and stability?

Answer:

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/0.1% TFA in water (70:30) to assess purity (>95%). Monitor λ = 254 nm.

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions).

- FT-IR : Confirm the sulfanylidene (C=S) stretch at 1150–1250 cm and carbonyl (C=O) at 1650–1750 cm .

Advanced: How can environmental fate studies inform the design of ecotoxicology assays for this compound?

Answer:

Environmental persistence data (e.g., hydrolysis half-life, log ) are critical. Follow the INCHEMBIOL framework :

Hydrolysis kinetics : Perform pH-dependent degradation studies (pH 4–9, 25°C). Use LC-MS to quantify degradation products.

Bioaccumulation potential : Calculate log via shake-flask method (octanol/water partition coefficient). Values >3.0 suggest high bioaccumulation risk.

Tiered ecotoxicity testing :

- Algae (72-h EC) : Start with Raphidocelis subcapitata.

- Daphnia magna (48-h LC) : Use OECD Test 202.

- Fish (96-h LC) : Zebrafish (Danio rerio) as a model.

Basic: What structural analogs of this compound have been explored for antimicrobial activity?

Answer:

Analog modifications focus on:

- Phenyl substituents : 4-Chloro or 4-methoxy groups enhance antifungal activity (MIC = 8–16 µg/mL against Candida albicans) .

- Alkyl chain variations : Replacement of 2-methylpropyl with cyclopropyl (e.g., (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one) improves solubility while retaining bioactivity .

- Thione vs. thiol tautomers : Thione forms (2-sulfanylidene) show higher stability and membrane permeability .

Advanced: How can crystallography and spectroscopy address discrepancies in reported tautomeric forms?

Answer:

Tautomeric equilibria (thione-thiol) can lead to conflicting reactivity data. Resolve this via:

Single-crystal XRD : Determine dominant tautomer in solid state. For example, 2-sulfanylideneimidazolidin-4-ones predominantly adopt the thione form, stabilized by intramolecular hydrogen bonding (N–H···S=C) .

Variable-temperature NMR : Monitor chemical shift changes (e.g., H NMR δ 10–12 ppm for thiol protons) to assess tautomer ratios in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.